Product packaging for Spiro[3.6]decan-2-amine;hydrochloride(Cat. No.:CAS No. 2344681-14-5)

Spiro[3.6]decan-2-amine;hydrochloride

Cat. No.: B3003102
CAS No.: 2344681-14-5
M. Wt: 189.73
InChI Key: BHEXZUOKADGORV-UHFFFAOYSA-N
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Description

Spiro[3.6]decan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20ClN B3003102 Spiro[3.6]decan-2-amine;hydrochloride CAS No. 2344681-14-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.6]decan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-7-10(8-9)5-3-1-2-4-6-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXZUOKADGORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Spiro 3.6 Decan 2 Amine;hydrochloride Precursors and Analogues

Reaction Pathway Elucidation for Spiro Formation

The construction of the spiro[3.6]decane framework, which features a cyclobutane (B1203170) ring spiro-fused to a cycloheptane (B1346806) ring, can be approached through various synthetic strategies. The elucidation of the precise reaction pathways is fundamental to controlling the stereochemistry and yield of the desired spirocyclic product.

Intramolecular cyclization is a key strategy for the synthesis of spiro compounds. This process involves the formation of a new ring from a single substrate molecule containing two reactive functional groups. In the context of spiro[3.6]decane precursors, this would typically involve an acyclic or monocyclic precursor that undergoes cyclization to form either the cyclobutane or the cycloheptane ring, creating the spiro center in the process.

Several mechanistic pathways can be envisaged for such intramolecular cyclizations:

Nucleophilic Attack: A common pathway involves the intramolecular attack of a nucleophile on an electrophilic center. For precursors of Spiro[3.6]decan-2-amine, a nitrogen-containing nucleophile could attack an electrophilic carbon to form one of the rings. The regioselectivity of this attack is crucial in determining the final ring sizes.

Radical Cyclization: Free radical-mediated cyclizations offer another powerful tool for the construction of carbocyclic and heterocyclic rings. A radical generated on a side chain of a cycloheptane or cyclobutane precursor could add to an appropriately positioned double bond to form the second ring of the spiro system.

Pericyclic Reactions: Reactions such as [2+2] cycloadditions can be employed to construct the cyclobutane ring. An intramolecular variant of this reaction, involving a molecule with two suitably located double bonds, could lead to the formation of the spiro[3.6]decane skeleton.

Recent advances have highlighted biocatalytic dearomative spirocyclization as a powerful method for constructing spirocyclic frameworks with high stereocontrol under mild conditions. mdpi.com These enzymatic processes often involve radical-mediated cyclization or epoxidation followed by a semipinacol-type rearrangement to generate the spiro-carbon. mdpi.com

Spirocyclic systems can sometimes be involved in dynamic equilibria involving ring-opening and ring-closing reactions. These pathways are particularly relevant for strained ring systems, such as those containing cyclobutane or cyclopropane (B1198618) rings. The strain within the cyclobutane ring of a spiro[3.6]decane system can influence its reactivity.

Ring-opening reactions of cyclobutanes can be initiated by heat, light, or catalysts, and often proceed through radical or ionic intermediates. For instance, the hydrogenation of cyclobutanes with catalysts like Ni or Pt can lead to ring-opening to form saturated hydrocarbons, although this becomes more difficult with increasing ring size. pharmaguideline.com In some cases, a ring-opening event can be followed by a different ring-closing step, leading to a molecular rearrangement.

Catalytic Effects and Reaction Kinetics

The efficiency and selectivity of spirocyclization reactions can be significantly enhanced through the use of catalysts. Catalysts can influence the reaction rate and can also control the stereochemical outcome of the reaction. Kinetic studies provide valuable insights into the reaction mechanism by detailing the dependence of the reaction rate on the concentration of reactants and catalysts.

Acid and base catalysis are commonly employed in organic synthesis to promote cyclization reactions.

Acid Catalysis: Lewis or Brønsted acids can activate a substrate towards nucleophilic attack. For example, a Lewis acid could coordinate to a carbonyl group in a precursor, increasing its electrophilicity and facilitating an intramolecular aldol-type reaction to form one of the rings of the spiro[3.6]decane system. rsc.org Acid-induced rearrangements can also trigger the formation of spirocycles. rsc.org In some syntheses of spirovetivanes, acetal (B89532) formation followed by reduction and treatment with acid is used to form the spirocycle. rsc.org

Base Catalysis: Bases can be used to deprotonate a carbon acid, generating a nucleophilic carbanion that can then participate in an intramolecular cyclization. A base-catalyzed intramolecular cyclization was used in the synthesis of agarospirol, where a spiro diketone was formed from a β-ketoketal. rsc.org

The table below summarizes examples of catalytic systems used in the synthesis of spiro compounds, which are analogous to the potential synthesis of Spiro[3.6]decan-2-amine.

Catalytic SystemReaction TypePrecursor TypeSpiro ProductReference
Lewis AcidPrins CyclizationAcyclicSpirovetivane rsc.org
BaseIntramolecular Cyclizationβ-ketoketalSpiro diketone rsc.org
TfOHHydroalkoxylation/Amide-cyclizationAlkynol ureaSpiro-furan/pyran quinazolinone rsc.org
Ionic LiquidKnoevenagel/Michael/CyclizationIsatin, MalononitrileSpiro-oxindole mdpi.com

Kinetic studies are essential for understanding the detailed mechanism of a reaction. By measuring the rate of a reaction under different conditions, it is possible to determine the rate law, which provides information about the species involved in the rate-determining step.

For the formation of spiro compounds, kinetic studies can help to:

Distinguish between different possible mechanisms: For example, a kinetic study could differentiate between a stepwise and a concerted mechanism for a cyclization reaction.

Quantify the effect of a catalyst: The dependence of the reaction rate on the catalyst concentration can provide insights into the catalytic cycle.

Optimize reaction conditions: By understanding how factors such as temperature, concentration, and solvent affect the reaction rate, it is possible to choose conditions that maximize the yield and selectivity of the desired spiro product.

Structural Analysis and Advanced Characterization of Spiro 3.6 Decan 2 Amine;hydrochloride

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide invaluable data on connectivity and functional groups, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.intandfonline.com This technique yields accurate information on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule. mkuniversity.ac.in

For a spiro compound like Spiro[3.6]decan-2-amine;hydrochloride, X-ray crystallography would confirm the spirocyclic nature and determine the relative orientation of the cyclobutane (B1203170) and cycloheptane (B1346806) rings. In many spiro systems, the two rings are oriented nearly perpendicular to each other. acs.org The analysis would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion, that stabilize the crystal lattice. mkuniversity.ac.in

Chiral Resolution and Stereochemical Assignment in Spiro-amine Systems

The structure of Spiro[3.6]decan-2-amine possesses a stereocenter at the C2 position of the cyclobutane ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. numberanalytics.com The stereochemistry of spiro compounds is a critical aspect that can significantly influence their biological activity. numberanalytics.comnih.gov

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers. Common methods include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate the enantiomers.

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid creates a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization.

Once the enantiomers are isolated, stereochemical assignment determines their absolute configuration (R or S). X-ray crystallography of a single crystal of one of the diastereomeric salts or a derivative of a pure enantiomer is the most reliable method for this assignment. numberanalytics.com Spectroscopic methods, such as comparing experimental electronic circular dichroism (ECD) spectra with those predicted by quantum chemical calculations, can also be used to assign the absolute configuration. mdpi.com

Computational Chemistry and Theoretical Studies of Spiro 3.6 Decan 2 Amine;hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic properties of molecules. For Spiro[3.6]decan-2-amine;hydrochloride, such calculations would provide valuable information about its molecular orbitals and the influence of its unique spirocyclic structure on the reactivity of the amine group.

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a hypothetical analysis of this compound, one would expect the HOMO to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO would likely be distributed across the sigma anti-bonding orbitals of the carbocyclic framework. A data table for these properties would require specific computational experiments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Spiro[3.6]decan-2-amine

Property Expected Value Range Significance
HOMO Energy -6 to -8 eV Indicates electron-donating ability of the amine group.
LUMO Energy 1 to 3 eV Indicates electron-accepting ability of the scaffold.
HOMO-LUMO Gap 7 to 11 eV Suggests high kinetic stability.

Note: These are estimated values based on similar aliphatic amines and are not the result of actual calculations on this compound.

Prediction of Electronic Effects of Spiro Linkages on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The spiro[3.6]decane framework, being composed of saturated carbocyclic rings, would primarily exert its influence through inductive effects. The alkyl groups of the rings are electron-donating, which should increase the electron density on the nitrogen atom and thereby enhance its basicity compared to ammonia (B1221849).

However, the rigid nature of the spirocyclic system can introduce strain, which might alter the hybridization of the nitrogen atom and its bond angles, subtly modulating the basicity. Computational studies on related spirocyclic amines, such as those derived from spiro[3.3]heptane, have been used to understand the interplay of steric and electronic effects, but direct data for the spiro[3.6] system is absent.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is critical to its function. Conformational analysis and molecular dynamics simulations would be employed to understand its shape, rigidity, and the spatial arrangement of its functional groups.

Analysis of Rigidity and Stereoisomerism in Spiro[3.6]decane Systems

The spiro[3.6]decane core, consisting of a cyclobutane (B1203170) ring fused to a cycloheptane (B1346806) ring at a single carbon atom, imposes significant conformational constraints. The cycloheptane ring is known to have a complex potential energy surface with several low-energy conformations, such as the twist-chair and twist-boat. A computational study on silacycloheptanes has highlighted the preference for twist-chair conformations to relieve steric and torsional strain. The spiro-fusion would further influence these conformational preferences. The presence of the amine group at the 2-position introduces stereoisomerism, leading to different diastereomers with distinct spatial arrangements.

Elucidation of Spatial Disposition of Functional Groups in Spiro-amines

Molecular dynamics simulations could track the movement of the amine group relative to the spirocyclic scaffold over time. This would reveal the preferred orientations of the amine and its accessibility for intermolecular interactions. In the hydrochloride salt, the interaction between the ammonium (B1175870) cation and the chloride anion would also be a key feature to model.

Mechanistic Insights from Computational Modeling

Computational modeling can be used to predict the mechanisms of reactions involving Spiro[3.6]decan-2-amine. For instance, in a potential reaction, DFT could be used to calculate the energy profile of the reaction pathway, identifying transition states and intermediates. This would provide insights into the reaction kinetics and the role of the spirocyclic framework in influencing the reaction outcome. Studies on the synthesis of related compounds like 2-amino-spiro[4.5]decane-6-ones have sometimes included DFT studies to rationalize the observed stereoselectivity.

Chemical Reactivity and Derivatization of Spiro 3.6 Decan 2 Amine;hydrochloride

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group is the center of its reactivity, allowing it to act as a nucleophile. The hydrochloride salt form implies that the amine is protonated; therefore, deprotonation with a suitable base is typically the first step in reactions involving this functionality.

The amine group in Spiro[3.6]decan-2-amine is secondary and attached to a four-membered ring, which is part of a rigid spirocyclic system. This structural arrangement imposes significant steric hindrance around the nitrogen atom, which modulates its nucleophilic character. Compared to acyclic secondary amines or amines on larger, more flexible rings, the nucleophilicity of the spiro-amine group is expected to be somewhat diminished.

The spirocyclic nature of the molecule provides a rigid three-dimensional structure. bldpharm.com This rigidity can influence how the amine group approaches and reacts with electrophiles. The accessibility of the nitrogen's lone pair is a key factor in its reaction kinetics. While no specific studies on the nucleophilicity of Spiro[3.6]decan-2-amine were found, it is anticipated to readily participate in reactions typical of secondary amines, such as alkylation, arylation, and condensation with carbonyl compounds, provided that appropriate reaction conditions are employed to overcome potential steric barriers.

Derivatization of the amine is a common strategy to modify the properties of the molecule. Acylation and sulfonylation are fundamental transformations that convert the basic amine into neutral amides and sulfonamides, respectively.

Acylation: The reaction of Spiro[3.6]decan-2-amine with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), is expected to yield the corresponding N-acyl derivatives. The steric hindrance around the amine may necessitate longer reaction times or the use of more reactive acylating agents or catalysts. jlu.edu.cnnih.gov For instance, the use of coupling agents like DCC (dicyclohexylcarbodiimide) with a carboxylic acid or the formation of ketene (B1206846) intermediates can facilitate the acylation of sterically hindered amines. nih.gov

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. The synthesis of sulfonamides from sterically hindered amines is a well-established process, and various catalytic methods have been developed to promote this transformation efficiently. organic-chemistry.org Indium-catalyzed sulfonylation is one such method that has shown broad applicability for less nucleophilic and sterically hindered anilines, and could potentially be applied here. organic-chemistry.org

Table 1: Representative Amine Derivatization Reactions This table presents plausible reactions for Spiro[3.6]decan-2-amine based on general organic chemistry principles and literature on related compounds.

Reaction TypeElectrophile ExampleProduct ClassGeneral Conditions
AcylationAcetyl ChlorideN-acetamideBase (e.g., Et3N), aprotic solvent (e.g., DCM), 0°C to RT
Sulfonylationp-Toluenesulfonyl chlorideN-tosylsulfonamideBase (e.g., Pyridine), DCM, RT
Reductive AminationCyclohexanoneN-cyclohexylamineReducing agent (e.g., NaBH(OAc)3), acid catalyst, solvent (e.g., DCE)
Michael AdditionMethyl acrylateβ-amino esterAprotic solvent (e.g., THF), RT or heat

Transformations of the Spirocyclic Scaffold

The spiro[3.6]decane framework, characterized by a cyclobutane (B1203170) ring fused to a cycloheptane (B1346806) ring at a single carbon atom, is a strained and rigid system. mdpi.com This inherent strain, particularly in the four-membered ring, can be exploited in chemical transformations.

Functionalizing the carbocyclic skeleton of spiro[3.6]decane derivatives can lead to novel structures with interesting properties. While direct functionalization of the parent Spiro[3.6]decan-2-amine scaffold is not widely reported, methods developed for other spirocyclic systems containing cyclobutane rings can be considered.

One approach involves the introduction of unsaturation. For example, the synthesis of spirocyclic cyclobutenes from corresponding ketones allows for further derivatization through alkene difunctionalization reactions. nih.gov Catalytic arylboration of such spirocyclic cyclobutenes has been demonstrated as a method to create highly substituted spiro[3.n]alkanes. nih.gov This suggests that if the amine in Spiro[3.6]decan-2-amine were converted to a ketone, a rich field of subsequent scaffold modifications would become accessible.

Another strategy for functionalization involves ketene [2+2] cycloaddition reactions to form spiro-annulated cyclobutane derivatives, which can then undergo further transformations like ring-rearrangement metathesis. niscpr.res.in

The ring strain of the cyclobutane moiety in the spiro[3.6]decane system makes it susceptible to ring-opening and ring-expansion reactions, which can lead to the formation of larger, more complex cyclic systems. wikipedia.org

A notable example in a related system is the rearrangement of spirocyclic cyclobutane N-halo aminals. This process, promoted by N-halosuccinimides, results in a cyclobutane ring expansion through a 1,2-C-to-N migration, efficiently producing bicyclic amidines. acs.org This type of transformation could potentially be applied to derivatives of Spiro[3.6]decan-2-amine.

Furthermore, ring expansion reactions can be initiated from functional groups on the ring. For instance, the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can expand a cycloalkane ring by one carbon. wikipedia.org This reaction typically involves the diazotization of an exocyclic aminomethyl group, followed by rearrangement. While this would require prior functionalization of the spiro[3.6]decane ring, it represents a plausible pathway for scaffold modification. Cascade ring-expansion reactions have also been developed for the synthesis of medium-sized rings and macrocycles from smaller cyclic precursors. whiterose.ac.ukwhiterose.ac.uk

Table 2: Potential Scaffold Transformation Reactions This table outlines hypothetical transformations of the spiro[3.6]decane scaffold based on known chemistry of strained ring systems.

Transformation TypeKey IntermediateResulting StructureRelevant Analogy/Method
Ring ExpansionN-halo derivative of the amineBicyclic amidineOxidative Rearrangement of Spiro N-halo aminals acs.org
Ring ExpansionExocyclic aminomethyl derivativeSpiro[4.6]undecanoneTiffeneau–Demjanov Rearrangement wikipedia.org
FunctionalizationSpiro[3.6]dec-1-ene derivativeAryl- and boryl-substituted spiro[3.6]decaneCatalytic Arylboration nih.gov

Spiro 3.6 Decan 2 Amine;hydrochloride As a Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Spirocyclic Molecules

Spirocyclic amines are prized for their ability to introduce conformational rigidity and three-dimensional complexity into molecular design. While direct synthetic applications of Spiro[3.6]decan-2-amine;hydrochloride are not documented in available literature, the principles of its potential use can be inferred from the synthesis of other advanced spirocyclic molecules. For instance, the synthesis of various spirocyclic pyrrolidines has been achieved through multi-step reactions, highlighting the utility of amino-functionalized spiro-cores as versatile intermediates. These syntheses often involve key transformations such as cycloaddition reactions to construct the spirocyclic framework.

The general strategy for incorporating spiro-amines into larger, more complex structures often involves leveraging the primary amine functionality for further chemical elaboration. This can include amide bond formation, reductive amination, or participation in cyclization reactions to build additional ring systems. The spiro[3.6]decane core of the title compound provides a rigid anchor, influencing the spatial arrangement of substituents attached to the amine group.

Below is a table summarizing the characteristics of related spirocyclic building blocks that have been utilized in the synthesis of advanced molecules:

Spirocyclic Amine DerivativeSynthetic ApplicationKey Features of the Scaffold
6-Azaspiro[2.5]octane hydrochlorideUsed in the development of novel chemical entities for drug discovery.Introduces a compact, rigid framework with a secondary amine for diversification.
2,8-Diazaspiro[4.5]decan-3-oneA scaffold for building libraries of compounds with potential biological activity.Contains both amide and secondary amine functionalities for orthogonal derivatization.
2-Oxa-6-azaspiro[3.4]octan-7-oneEmployed in the synthesis of novel heterocyclic compounds.An oxa-azaspirocycle offering a distinct spatial arrangement and polarity.

Integration into Diverse Chemical Scaffolds for Synthetic Innovation

The integration of spirocyclic building blocks into diverse chemical scaffolds is a key strategy for exploring new areas of chemical space. While specific examples involving this compound are not available, the broader class of spiro-amines has been successfully incorporated into a variety of molecular frameworks. The primary amine of such compounds serves as a versatile handle for chemical modification, allowing for their attachment to other cyclic or acyclic systems.

The following table illustrates potential synthetic transformations for integrating spiro-amines into larger scaffolds:

Reaction TypeReagents and ConditionsResulting Functional GroupPotential Application
AcylationCarboxylic acid, coupling agent (e.g., DCC, EDC)AmideIntroduction of the spiro-motif into peptides or other amide-containing molecules.
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary AmineLinking the spiro-scaffold to other cyclic or acyclic systems.
N-ArylationAryl halide, catalyst (e.g., Pd-based), baseN-Aryl AmineIncorporation of the spiro-group into aromatic systems.

Role as a Precursor for Spiropiperidine and Other Heterospirocyclic Frameworks

Although no specific literature details the conversion of this compound into spiropiperidines or other heterospirocycles, its structure suggests potential pathways for such transformations. The primary amine could, in principle, be utilized in ring-closing reactions to form nitrogen-containing heterocyclic rings fused in a spirocyclic fashion.

For instance, the amine could react with a bifunctional electrophile, such as a dihaloalkane or a Michael acceptor, to construct a new heterocyclic ring. The successful synthesis of spiropiperidine derivatives from other cyclic amines provides a conceptual blueprint for how this compound could be similarly employed. Spiropiperidines are a particularly important class of heterocycles in medicinal chemistry, known for their presence in a number of approved drugs.

The table below outlines hypothetical synthetic strategies for converting a spiro-amine into a heterospirocycle:

Target HeterospirocyclePotential Synthetic StrategyKey Reagents
SpiropiperidineIntramolecular cyclization of an N-substituted amino alcohol or amino halide.Not directly applicable without further modification of the spiro[3.6]decane core.
Spiro-pyrrolidineReaction with a 1,4-dihaloalkane or a related bifunctional electrophile.1,4-Dibromobutane
Spiro-imidazoleCondensation with a 1,2-dicarbonyl compound followed by cyclization.Glyoxal

Future Directions in Research on Spiro 3.6 Decan 2 Amine;hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of complex spirocyclic amines often involves multi-step processes that can be resource-intensive. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Spiro[3.6]decan-2-amine;hydrochloride.

Key areas of focus could include:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes could offer significant advantages, including improved reaction control, enhanced safety, and greater scalability. rsc.org A potential flow synthesis could involve the telescoped reaction of precursors, minimizing intermediate isolation steps and reducing solvent waste.

Photocatalysis and Electrosynthesis: These methods offer green alternatives to traditional reagents by using light or electrical energy to drive chemical transformations. mdpi.com A hypothetical photocatalytic approach could involve a [3+2] cycloaddition to construct the spirocyclic core under mild conditions, thereby improving the atom economy of the synthesis.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide exceptional stereoselectivity, a critical parameter for pharmaceutical applications. Future work could explore the use of engineered transaminases for the asymmetric amination of a spiro[3.6]decan-2-one precursor.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Strategy Potential Advantages Research Challenges
Continuous Flow Synthesis Improved scalability, enhanced safety, reduced waste. rsc.orgOptimization of flow parameters (residence time, temperature), reactor design.
Visible-Light Photocatalysis Mild reaction conditions, high atom economy, access to novel reaction pathways. mdpi.comCatalyst design and screening, substrate scope limitations.
Biocatalytic Amination High enantioselectivity, environmentally benign conditions.Enzyme discovery and engineering, stability of biocatalysts.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Structural Understanding

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its properties and interactions. While standard spectroscopic methods provide basic structural information, advanced techniques can offer unprecedented insight.

Future research in this area should leverage:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as NOESY and ROESY can be used to determine through-space correlations between protons, providing detailed information about the preferred conformation of the cyclobutane (B1203170) and cycloheptane (B1346806) rings. numberanalytics.com

Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration of chiral centers in the molecule, which is crucial for understanding its biological activity.

Computational Modeling: Density Functional Theory (DFT) and ab initio calculations can be used to model the conformational landscape of the molecule, predict its spectroscopic properties, and rationalize its reactivity. acs.org These computational studies can complement experimental data and provide a deeper understanding of the molecule's behavior at a quantum-mechanical level.

Table 2: Advanced Techniques for Structural Elucidation of this compound

Technique Information Gained Potential Impact
2D NMR (NOESY/ROESY) Through-space proton-proton correlations, conformational preferences. numberanalytics.comUnderstanding of the 3D shape and steric hindrance.
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral centers.Crucial for stereospecific synthesis and applications.
Quantum Chemical Calculations Conformational energy landscape, predicted spectral data, electronic properties. acs.orgGuidance for experimental design and interpretation of results.

Investigation of Unique Reactivity Profiles in Complex Chemical Environments

The spirocyclic core of this compound imposes significant steric constraints that could lead to unique reactivity compared to acyclic or simple cyclic amines. Future research should explore its behavior in a variety of chemical transformations to uncover novel reactivity patterns.

Potential avenues of investigation include:

Use as a Chiral Ligand or Organocatalyst: The inherent chirality and rigidity of the spirocyclic framework could make this amine a valuable scaffold for the development of new ligands for asymmetric catalysis or as an organocatalyst in its own right.

Multicomponent Reactions: Investigating the participation of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid synthesis of complex and diverse molecular architectures.

Reactions under Forcing Conditions: Subjecting the molecule to high pressure or temperature could reveal unusual reaction pathways or rearrangements due to the inherent ring strain of the spirocyclic system.

Table 3: Proposed Reactivity Studies for this compound

Reaction Class Hypothesized Outcome Rationale
Asymmetric Catalysis Potential for high enantioselectivity in metal-catalyzed reactions.The rigid spirocyclic backbone can create a well-defined chiral environment.
Ugi Reaction Formation of novel, sterically hindered peptide-like structures.The amine's unique steric profile could influence the reaction's stereochemical outcome.
Ring-Expansion/Contraction Reactions Access to novel spirocyclic systems with different ring sizes.The inherent strain in the cyclobutane ring may facilitate skeletal rearrangements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[3.6]decan-2-amine hydrochloride, and how can reaction parameters be optimized for high purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by amine functionalization. Hydrochloride salt formation is achieved by reacting the free amine with hydrochloric acid under controlled conditions . For optimization, use automated systems to regulate temperature, pressure, and reactant concentrations, as demonstrated in industrial-scale syntheses of structurally similar compounds (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) . Continuous flow reactors may enhance yield and purity by minimizing side reactions .

Q. How can researchers ensure the structural integrity and purity of Spiro[3.6]decan-2-amine hydrochloride during synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic structure and amine protonation.
  • High-Performance Liquid Chromatography (HPLC) : Achieve ≥98% purity, as validated for arylcyclohexylamine analogs (e.g., 3-fluoro Deschloroketamine hydrochloride) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • Certificate of Analysis (CoA) : Review batch-specific data for impurities and stability .

Q. What safety protocols are critical when handling Spiro[3.6]decan-2-amine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of hazardous vapors .
  • Storage : Store at -20°C for long-term stability, as recommended for sensitive amine hydrochlorides .
  • Safety Data Sheet (SDS) : Prioritize institutional review of SDS before experimental use .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data between in vitro and in vivo studies of Spiro[3.6]decan-2-amine hydrochloride?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., spectrophotometric assays and cell viability tests) to confirm biological activity.
  • Pharmacokinetic Profiling : Assess bioavailability and metabolism in animal models, as seen in studies of Liproxstatin-1 hydrochloride, a spiro compound with in vivo efficacy against ferroptosis .
  • Dose-Response Analysis : Identify discrepancies arising from concentration-dependent effects.

Q. What advanced analytical techniques are recommended for characterizing degradation products of Spiro[3.6]decan-2-amine hydrochloride under different storage conditions?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect and quantify degradation products, referencing protocols for dopamine hydrochloride stability testing .
  • Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and analyze degradation kinetics .
  • X-Ray Diffraction (XRD) : Monitor crystallinity changes impacting solubility and reactivity .

Q. How can researchers design studies to investigate the impact of the spirocyclic structure on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified spiro rings or amine groups and compare bioactivity. For example, Liproxstatin-1’s spiro-piperidine moiety is critical for ferroptosis inhibition .
  • Molecular Docking Simulations : Predict binding affinities to target proteins (e.g., GPX4 in ferroptosis pathways) .
  • In Vivo Efficacy Models : Use Gpx4 knockdown mice to evaluate therapeutic potential, mirroring studies on spiro compounds .

Q. What methodologies are suitable for elucidating the mechanism of action of Spiro[3.6]decan-2-amine hydrochloride in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Conduct transcriptomic or proteomic profiling to identify affected pathways.
  • Knockout/RNAi Models : Validate target engagement using gene-edited cell lines .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding interactions with putative molecular targets .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported IC₅₀ values for Spiro[3.6]decan-2-amine hydrochloride across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent composition (e.g., use deionized water with 18.0 MΩ cm resistivity ).
  • Reference Internal Controls : Include known inhibitors (e.g., ferrocene-methanol ) to calibrate experimental systems.
  • Interlaboratory Collaboration : Share protocols and materials to identify methodological divergences .

Methodological Resources

  • Synthesis Optimization : Industrial-scale synthesis guidelines for amine hydrochlorides .
  • Analytical Validation : HPLC and LC-MS protocols from forensic reference standards .
  • Biological Assays : In vitro and in vivo models for spiro compounds .

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